3',5'-Diphenylbiphenyl-4-amine
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Overview
Description
3’,5’-Diphenylbiphenyl-4-amine is an organic compound with the molecular formula C24H19N and a molecular weight of 321.41 g/mol . . This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a biphenyl core with an amine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diphenylbiphenyl-4-amine typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, usually at elevated temperatures.
Amination Reaction: The resulting biphenyl compound undergoes an amination reaction where an amine group is introduced. This can be achieved through reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of 3’,5’-Diphenylbiphenyl-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Suzuki coupling and amination reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Diphenylbiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different degrees of hydrogenation.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various hydrogenated amines.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’,5’-Diphenylbiphenyl-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3’,5’-Diphenylbiphenyl-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-amine: Lacks the additional phenyl groups present in 3’,5’-Diphenylbiphenyl-4-amine.
3’,5’-Dimethylbiphenyl-4-amine: Contains methyl groups instead of phenyl groups.
4-Aminobiphenyl: A simpler structure with only one amine group attached to the biphenyl core.
Uniqueness
3’,5’-Diphenylbiphenyl-4-amine is unique due to its multiple phenyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(3,5-diphenylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVJLBZMVKSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343239-58-7 |
Source
|
Record name | 5'-Phenyl-[1,1':3',1''-terphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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